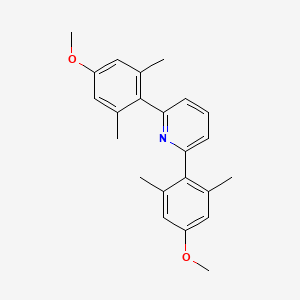
L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their unique structural properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of lysine residues can lead to the formation of allysine, which can further react to form cross-links in proteins.
Aplicaciones Científicas De Investigación
L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Binding to Receptors: The peptide may bind to cell surface receptors, triggering downstream signaling events.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic processes.
Structural Role: The peptide can contribute to the structural integrity of protein complexes.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-proline: A dipeptide with similar structural features but shorter chain length.
L-Prolyl-L-proline: Another dipeptide with proline residues, used in similar research contexts.
L-Alanyl-L-glutamine: A dipeptide with different amino acid composition, used in nutritional and medical applications.
Uniqueness
L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline is unique due to its specific sequence and the presence of multiple lysine residues, which can impart distinct biochemical properties such as increased solubility and potential for cross-linking.
Propiedades
Número CAS |
669061-41-0 |
|---|---|
Fórmula molecular |
C36H64N10O8 |
Peso molecular |
765.0 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H64N10O8/c1-23(41-31(48)24-14-8-20-40-24)30(47)42-25(11-2-5-17-37)32(49)43-26(12-3-6-18-38)33(50)44-27(13-4-7-19-39)34(51)45-21-9-15-28(45)35(52)46-22-10-16-29(46)36(53)54/h23-29,40H,2-22,37-39H2,1H3,(H,41,48)(H,42,47)(H,43,49)(H,44,50)(H,53,54)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
DXNTWNUOSSSWIT-BMGWUDNWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3 |
SMILES canónico |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


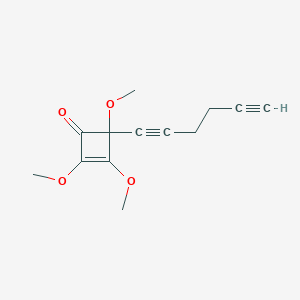
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
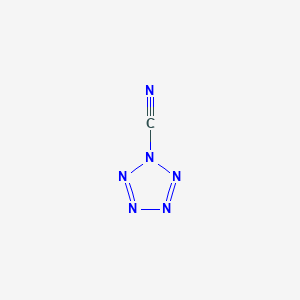
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
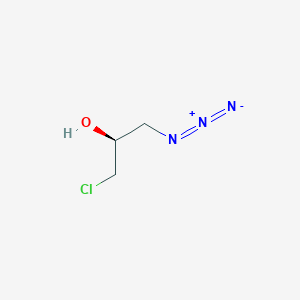
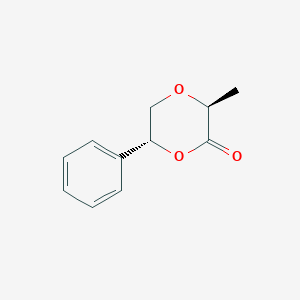
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
